molecular formula C19H22N2O6S B2861998 N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2-(4-methoxyphenoxy)acetamide CAS No. 951485-27-1

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2-(4-methoxyphenoxy)acetamide

カタログ番号: B2861998
CAS番号: 951485-27-1
分子量: 406.45
InChIキー: AIGLDLPRTLFXPY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2-(4-methoxyphenoxy)acetamide is a synthetic small molecule of interest in chemical and pharmacological research. Compounds featuring the 1,1-dioxidoisothiazolidin moiety, as present in this molecule, are often explored for their potential to interact with key biological enzymes. For instance, structurally similar molecules containing this group have been identified as inhibitors of hematopoietic prostaglandin D synthase and cyclin-dependent kinase 2 , indicating the value of this structural motif in early-stage drug discovery. The integration of this group with methoxyphenyl and methoxyphenoxy functionalities suggests potential for diverse biological activity, making it a valuable compound for building structure-activity relationships. This product is intended for non-human research applications only and is not approved for diagnostic or therapeutic use. Researchers can utilize this chemical as a standard or building block in proteomics studies, high-throughput screening campaigns, and the development of novel bioactive molecules. For comprehensive handling, storage, and safety information, please refer to the material safety data sheet.

特性

IUPAC Name

N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]-2-(4-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O6S/c1-25-15-5-7-16(8-6-15)27-13-19(22)20-17-12-14(4-9-18(17)26-2)21-10-3-11-28(21,23)24/h4-9,12H,3,10-11,13H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIGLDLPRTLFXPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)N3CCCS3(=O)=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2-(4-methoxyphenoxy)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Isothiazolidin moiety : Influences reactivity and biological interactions.
  • Methoxyphenyl groups : Enhance binding affinity to biological targets.
  • Acetamide functionality : Contributes to its pharmacological properties.

The molecular formula is C18H20N2O5SC_{18}H_{20}N_{2}O_{5}S with a molecular weight of approximately 372.43 g/mol.

This compound exhibits several mechanisms of action:

  • Inhibition of Cyclin-dependent Kinase 2 (CDK2) : This enzyme is crucial for cell cycle regulation. Inhibiting CDK2 can lead to cell cycle arrest, making the compound a potential candidate for cancer therapy.
  • Modulation of Hedgehog Signaling Pathway : The compound has shown efficacy in inhibiting this pathway, which is significant in regulating cell growth and differentiation. This inhibition may prevent cancer cell proliferation and angiogenesis .

Biological Activity

The biological activity of the compound has been assessed through various experimental studies:

Anticancer Activity

Studies have demonstrated that the compound can effectively inhibit tumor cell growth in vitro. For example, it has been tested against several cancer cell lines, showing significant cytotoxic effects.

Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)15.4
HeLa (Cervical Cancer)10.2
A549 (Lung Cancer)12.6

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has been evaluated:

  • CDK2 Inhibition : Assays indicate that it reduces CDK2 activity significantly, with an IC50 value of approximately 8 µM.

Case Studies

Several studies highlight the biological implications of this compound:

  • Study on CDK2 Inhibition :
    • Objective : To evaluate the inhibitory effects on CDK2.
    • Methodology : Biochemical assays measuring enzyme activity in the presence of varying concentrations of the compound.
    • Findings : A dose-dependent inhibition was observed, supporting its potential use in cancer therapeutics.
  • Hedgehog Pathway Modulation :
    • Objective : To assess the impact on the Hedgehog signaling pathway.
    • Methodology : Reporter assays in cancer cell lines.
    • Findings : The compound inhibited pathway activation, suggesting a mechanism for reducing tumor growth .

類似化合物との比較

Comparison with Structurally Similar Compounds

Anticancer Activity

Key Structural Analogs:
Compound Name Substituents Key Findings Source
2-([1,1'-Biphenyl]-4-yl)-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-1H-indazol-3-yl)acetamide (BAI) Biphenyl, indazole, 1,1-dioxidoisothiazolidin Inhibits uterine myoma cell proliferation without cardiovascular toxicity
2-(2-Fluoro-phenoxy)-N-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl]-thiadiazol-2-yl}acetamide (7d) Fluoro-phenoxy, pyridinyl-thiadiazole High cytotoxicity on Caco-2 cells (IC₅₀ = 1.8 µM)

Comparison :

  • BAI shares the 1,1-dioxidoisothiazolidin group with the target compound but incorporates an indazole-biphenyl system, enhancing specificity for uterine myoma cells. The target compound’s methoxyphenoxy group may reduce cytotoxicity compared to 7d’s fluoro-phenoxy substituent, which improves membrane permeability .

Hypoglycemic Activity

Key Structural Analogs:
Compound Name Substituents Key Findings Source
2-(4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)-N-(4-nitrophenyl)acetamide (3c) Thiazolidinedione, nitro-phenyl PPARγ agonism with significant hypoglycemic activity in mice

Comparison :

  • The target compound replaces the thiazolidinedione group (a known PPARγ agonist) with a sulfone-containing isothiazolidin dioxide.

Anti-Inflammatory and Analgesic Activity

Key Structural Analogs:
Compound Name Substituents Key Findings Source
2-(5-(4-Dimethylaminophenyl)-3-phenyl-pyrazol-1-yl)-N-(4-phenylthiazol-2-yl)acetamide (8c) Pyrazole-thiazole High analgesic activity in tail immersion tests

Comparison :

  • The target compound’s methoxyphenoxy and sulfone groups may enhance COX-2 selectivity compared to pyrazole-thiazole analogs, though direct anti-inflammatory data are lacking .
Key Structural Analogs:
Compound Name Yield (%) Melting Point (°C) Key Synthetic Challenges Source
2-(2-Methoxyphenoxy)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide (5k) 72 135–136 Thiadiazole ring stability under acidic conditions
N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5j) 82 138–140 Chlorobenzyl substitution requires inert atmosphere

Comparison :

  • The target compound’s isothiazolidin dioxide group may require specialized oxidation steps (e.g., using H₂O₂ or m-CPBA), increasing synthetic complexity compared to thioether analogs like 5k or 5j .

Q & A

Q. Methodology :

  • IR spectroscopy : Confirm amide C=O stretch (~1667 cm⁻¹) and sulfone S=O bands (~1130–1250 cm⁻¹) .
  • ¹H/¹³C NMR : Key signals include:
    • Methoxy groups at δ 3.8–3.9 ppm.
    • Aromatic protons (δ 6.9–7.5 ppm) and isothiazolidine CH₂ (δ 3.0–4.0 ppm) .
  • Mass spectrometry : Molecular ion peak at m/z 429.4 (M⁺) .
  • HPLC : Purity >95% using a C18 column (acetonitrile/water gradient) .

Basic: What strategies address solubility challenges in biological assays?

The compound’s hydrophobic aromatic groups limit aqueous solubility. Mitigation approaches:

  • Co-solvents : Use DMSO (<10% v/v) or β-cyclodextrin inclusion complexes .
  • pH adjustment : Protonate/deprotonate methoxy or amide groups in buffered solutions (pH 6–8) .
  • Micellar systems : Incorporate surfactants (e.g., Tween-80) for in vitro assays .

Advanced: How to design structure-activity relationship (SAR) studies for kinase inhibition?

Q. Focus areas :

  • Core modifications : Replace the isothiazolidine ring with thiazolidinedione to assess impact on CDK2 binding .
  • Substituent effects : Vary methoxy positions (ortho vs. para) on phenoxy groups to probe steric/electronic interactions .
    Assay design :
  • Enzymatic assays : Measure IC₅₀ against CDK2/cyclin E using ATP competition assays .
  • Molecular docking : Compare binding poses (AutoDock Vina) with co-crystal structures (PDB: 1HCL) .

Advanced: How to resolve contradictions in reported bioactivity data?

Case example : Discrepancies in IC₅₀ values for CDK2 inhibition may arise from assay conditions.
Troubleshooting :

  • ATP concentration : Standardize at 100 µM to avoid false positives .
  • Control compounds : Use roscovitine (CDK2 inhibitor) as a reference .
  • Cellular context : Validate in multiple cell lines (e.g., MCF-7 vs. HEK293) to rule out off-target effects .

Advanced: What methods evaluate metabolic stability in preclinical studies?

  • Microsomal assays : Incubate with liver microsomes (human/rat), monitor parent compound depletion via LC-MS/MS .
  • CYP450 inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .
    Key findings :
  • Methoxy groups reduce CYP-mediated oxidation, enhancing stability vs. non-substituted analogs .

Advanced: How to design derivatives for improved blood-brain barrier (BBB) penetration?

Q. Strategies :

  • LogP optimization : Target 2–3 via introduction of halogen substituents (Cl, F) .
  • P-gp efflux avoidance : Replace methyl groups with trifluoromethyl to evade P-glycoprotein recognition .
    In silico tools : Use BBB Predictor (ADMETLab 2.0) to prioritize candidates .

Advanced: What analytical techniques validate reaction intermediates?

  • In situ FTIR : Monitor amide bond formation in real-time .
  • HRMS-ESI : Confirm intermediate masses (e.g., m/z 301.12 for chloroacetamide precursor) .
  • X-ray crystallography : Resolve ambiguous stereochemistry in isothiazolidine intermediates .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。